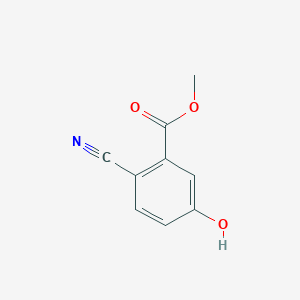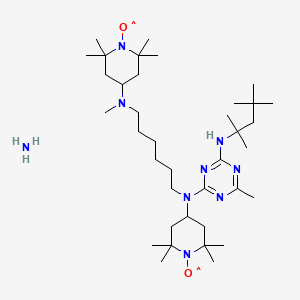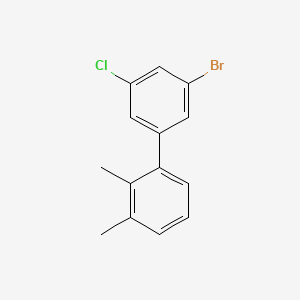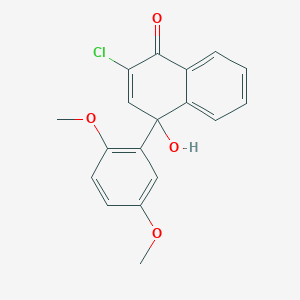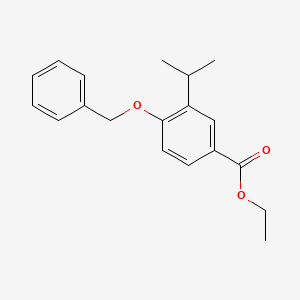
Ethyl 4-(benzyloxy)-3-isopropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(benzyloxy)-3-isopropylbenzoate is an organic compound belonging to the ester family Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxy)-3-isopropylbenzoate typically involves the esterification of 4-(benzyloxy)-3-isopropylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(benzyloxy)-3-isopropylbenzoic acid+ethanolacid catalystEthyl 4-(benzyloxy)-3-isopropylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(benzyloxy)-3-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(benzyloxy)-3-isopropylbenzoic acid.
Reduction: 4-(benzyloxy)-3-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 4-(benzyloxy)-3-isopropylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of Ethyl 4-(benzyloxy)-3-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The benzyloxy and isopropyl groups may also influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(benzyloxy)benzoate: Lacks the isopropyl group, resulting in different chemical and biological properties.
Ethyl 3-isopropylbenzoate: Lacks the benzyloxy group, affecting its reactivity and applications.
Ethyl 4-(methoxy)-3-isopropylbenzoate: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.
Uniqueness
Ethyl 4-(benzyloxy)-3-isopropylbenzoate is unique due to the presence of both benzyloxy and isopropyl groups on the benzene ring
Propriétés
Formule moléculaire |
C19H22O3 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
ethyl 4-phenylmethoxy-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H22O3/c1-4-21-19(20)16-10-11-18(17(12-16)14(2)3)22-13-15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3 |
Clé InChI |
OWLILUXGTPISOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



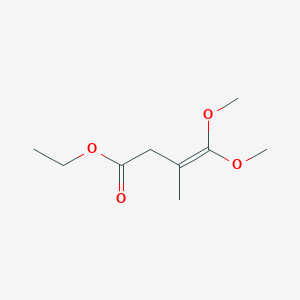
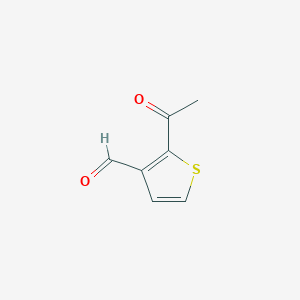

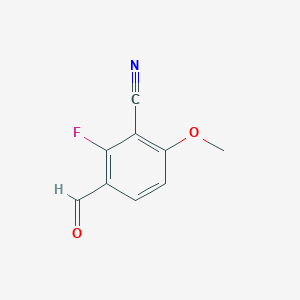
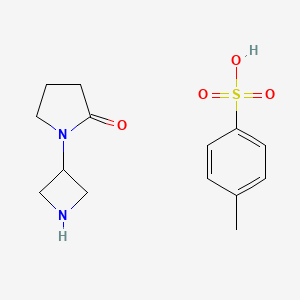
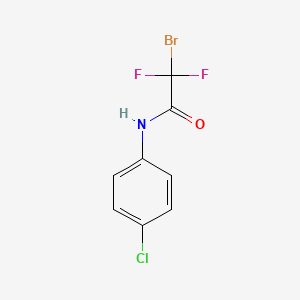
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
